molecular formula C7H6ClN3O B15093635 2-Chloro-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine

2-Chloro-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B15093635
M. Wt: 183.59 g/mol
InChI Key: VKHYVPORVIFJNP-UHFFFAOYSA-N
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Description

2-Chloro-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned methods. The use of microwave irradiation and eco-friendly conditions makes these methods suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including substitution, oxidation, and reduction. For instance, it can react with 5-(hetaryl)tetrazoles to form 2-substituted triazolopyridines .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include benzohydrazides, enaminonitriles, and trifluoroacetic anhydride. Conditions often involve microwave irradiation or mild reaction conditions .

Major Products: The major products formed from these reactions are various substituted triazolopyridines, which can exhibit different biological activities .

Mechanism of Action

The mechanism of action of 2-Chloro-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with various molecular targets. It acts as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in inflammatory and proliferative pathways . The compound’s structure allows it to bind to these enzymes and inhibit their activity, leading to therapeutic effects.

Comparison with Similar Compounds

2-Chloro-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine can be compared with other triazolopyridines such as 2-substituted 6,8-dinitro[1,2,4]triazolo[1,5-a]pyridines . While both classes of compounds exhibit biological activities, this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

List of Similar Compounds:

Properties

IUPAC Name

2-chloro-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O/c1-12-5-3-2-4-11-6(5)9-7(8)10-11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHYVPORVIFJNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CN2C1=NC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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